molecular formula C8H9BrN2O2 B1381004 4-bromo-N,3-dimethyl-2-nitroaniline CAS No. 859914-00-4

4-bromo-N,3-dimethyl-2-nitroaniline

Cat. No.: B1381004
CAS No.: 859914-00-4
M. Wt: 245.07 g/mol
InChI Key: VRIAPPJRLUEAOQ-UHFFFAOYSA-N
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Description

4-Bromo-N,3-dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and two methyl groups at the N and 3-positions. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,3-dimethyl-2-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Methylation: The nitro compound is then subjected to methylation using methyl iodide and a base such as potassium carbonate to introduce the methyl groups at the N and 3-positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N,3-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products:

    Reduction: 4-bromo-N,3-dimethyl-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N,3-dimethyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 4-bromo-N,3-dimethyl-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The bromine and methyl groups influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

    4-Bromo-2-nitroaniline: Lacks the methyl groups, leading to different reactivity and applications.

    2-Bromo-N,N-dimethyl-4-nitroaniline: Similar structure but with different substitution pattern, affecting its chemical properties and uses.

    4-Bromo-N,N-dimethylaniline: Lacks the nitro group, resulting in different chemical behavior and applications.

Uniqueness: 4-Bromo-N,3-dimethyl-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and bromine groups, along with the methyl substitutions, makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-N,3-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-5-6(9)3-4-7(10-2)8(5)11(12)13/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIAPPJRLUEAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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